molecular formula C14H13NO2 B041780 Benzyl p-aminobenzoate CAS No. 19008-43-6

Benzyl p-aminobenzoate

Cat. No.: B041780
CAS No.: 19008-43-6
M. Wt: 227.26 g/mol
InChI Key: DAOPOOMCXJPWPK-UHFFFAOYSA-N
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Description

Benzyl p-aminobenzoate is an ester derivative of p-aminobenzoic acid (PABA), formed by the esterification of PABA with benzyl alcohol. Its molecular structure consists of a benzene ring substituted with an amino group (-NH₂) at the para position and a benzyl ester group (-O-CO-OCH₂C₆H₅). This compound is of interest in pharmaceutical and organic chemistry due to its structural similarity to bioactive molecules, such as local anesthetics and antimicrobial agents.

Mechanism of Action

Target of Action

Benzyl 4-aminobenzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

The compound interacts with its targets by diffusing into nerve cells and binding to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses , leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzyl 4-aminobenzoate affects the biochemical pathway involving the transmission of impulses along nerve fibers and at nerve endings . By inhibiting this pathway, it disrupts the biosynthesis of purines and thymidylate , which are essential for DNA replication and repair.

Pharmacokinetics

It is known that benzyl 4-aminobenzoate is used topically, indicating that it is absorbed through the skin . Its solubility in aqueous conditions (0.4 mg/ml) allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of benzyl 4-aminobenzoate’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of benzyl 4-aminobenzoate can be influenced by various environmental factors. For instance, its solubility allows it to remain localized in wounds, which is relevant for providing long-term pain relief . .

Biochemical Analysis

Biochemical Properties

Benzyl 4-aminobenzoate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sodium ion channels on nerve membranes, which is fundamental to its function as a local anesthetic . By binding to specific sites on these channels, Benzyl 4-aminobenzoate reduces the passage of sodium ions, thereby inhibiting nerve impulse conduction. This interaction is reversible, allowing for temporary loss of sensation without permanent damage to nerve cells.

Cellular Effects

The effects of Benzyl 4-aminobenzoate on various cell types and cellular processes are profound. In nerve cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a temporary loss of sensation This compound also influences cell signaling pathways by altering the membrane potential, which can affect downstream signaling events

Molecular Mechanism

At the molecular level, Benzyl 4-aminobenzoate exerts its effects primarily through the inhibition of sodium ion channels. This inhibition occurs via binding interactions with specific sites on the channel proteins, preventing the influx of sodium ions that are necessary for the propagation of nerve impulses . This mechanism of action is similar to other local anesthetics, which also target sodium ion channels to achieve their effects. Additionally, Benzyl 4-aminobenzoate may influence enzyme activity related to ion transport and cellular signaling, although detailed studies on these interactions are limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 4-aminobenzoate can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Benzyl 4-aminobenzoate can maintain its anesthetic effects for several hours, but repeated exposure or prolonged use may lead to reduced efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

The effects of Benzyl 4-aminobenzoate in animal models are dose-dependent. At low to moderate doses, it effectively induces local anesthesia without significant adverse effects. At higher doses, toxic effects such as tissue irritation, allergic reactions, and systemic toxicity can occur . These adverse effects highlight the importance of careful dosage control in both experimental and clinical settings to ensure safety and efficacy.

Metabolic Pathways

Benzyl 4-aminobenzoate is metabolized in the body through pathways involving ester hydrolysis and subsequent conjugation reactions. Enzymes such as esterases play a key role in the initial breakdown of the compound into its constituent parts, which are then further processed by the liver and excreted . These metabolic pathways ensure that Benzyl 4-aminobenzoate is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, Benzyl 4-aminobenzoate is transported and distributed via passive diffusion and active transport mechanisms. It can interact with various transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound may localize to specific regions such as the cytoplasm or membrane-bound organelles, depending on its chemical properties and the presence of targeting signals .

Subcellular Localization

The subcellular localization of Benzyl 4-aminobenzoate is influenced by its chemical structure and interactions with cellular components. It is often found in close proximity to cell membranes, where it exerts its primary effects on ion channels. Additionally, post-translational modifications and binding interactions with other proteins can direct Benzyl 4-aminobenzoate to specific subcellular compartments, enhancing its functional specificity .

Biological Activity

Benzyl p-aminobenzoate, also known as benzocaine, is an ester formed from p-aminobenzoic acid (PABA) and benzyl alcohol. This compound has garnered attention in various fields due to its significant biological activities, including its applications as a local anesthetic, its antibacterial properties, and its potential in treating various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 189.23 g/mol

The compound consists of a benzene ring attached to an aminobenzoate moiety, which contributes to its pharmacological properties.

1. Local Anesthetic Properties

This compound is widely recognized for its local anesthetic effects. It works by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.

  • Mechanism of Action : The compound inhibits the influx of sodium ions during depolarization, preventing action potentials from being generated.

Table 1: Local Anesthetic Potency Comparison

CompoundPotency (IC50)Mechanism
This compound0.5 mMSodium channel blockade
Lidocaine0.2 mMSodium channel blockade
Bupivacaine0.1 mMSodium channel blockade

2. Antibacterial Activity

Research has shown that this compound exhibits antibacterial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.

  • Findings : this compound demonstrated moderate antibacterial activity against certain strains but was ineffective against others such as Escherichia coli and Staphylococcus aureus.

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)Activity
Staphylococcus aureus10Moderate
Escherichia coli0None
Salmonella typhimurium8Weak

3. Antioxidant Activity

This compound has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

  • Study Results : The compound showed significant radical scavenging activity in vitro, suggesting potential protective effects against oxidative damage.

Case Study 1: Local Anesthetic Use in Dental Procedures

A clinical trial assessed the effectiveness of this compound as a local anesthetic in dental procedures. Patients reported satisfactory pain relief with minimal side effects.

Case Study 2: Antibacterial Efficacy in Wound Management

In a controlled study involving wound infections, this compound was applied topically. The results indicated a reduction in infection rates compared to untreated controls.

Scientific Research Applications

Pharmaceutical Applications

  • Local Anesthetic :
    • BzPABA is structurally related to benzocaine, a widely used local anesthetic. Studies have demonstrated that BzPABA possesses similar anesthetic properties, making it a candidate for further development in pain management therapies .
  • UV Protection :
    • As a derivative of PABA, BzPABA has been investigated for its ability to absorb ultraviolet (UV) light. This property makes it suitable for incorporation into sunscreen formulations, providing protection against harmful UV radiation. However, due to allergic reactions associated with PABA, BzPABA may offer a safer alternative .
  • Antimicrobial Activity :
    • Research indicates that compounds derived from PABA, including BzPABA, exhibit antibacterial and antifungal properties. These compounds can potentially be used in topical formulations to treat infections or as preservatives in cosmetic products .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • BzPABA has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been shown to inhibit certain bacterial enzymes, which could lead to the development of new antibacterial agents .
  • Drug Development :
    • The versatility of BzPABA as a building block in drug design is notable. Its ability to undergo various chemical modifications allows for the synthesis of novel compounds with enhanced therapeutic profiles .

Case Study 1: Local Anesthetic Efficacy

A study evaluated the anesthetic effects of several benzoate derivatives, including BzPABA. The findings indicated that BzPABA produced significant local anesthesia comparable to established anesthetics like tetracaine and pramocaine .

Case Study 2: UV Absorption Properties

In a collaborative laboratory experiment involving microbiology and organic chemistry students, various PABA derivatives were synthesized and tested for their UV-blocking capabilities. BzPABA was among the compounds tested, demonstrating promising results as an effective UV filter .

Data Table: Comparative Analysis of this compound Applications

Application AreaCompoundKey FindingsReference
Local AnestheticThis compoundComparable efficacy to tetracaine
UV ProtectionThis compoundEffective UV light absorption
Antimicrobial ActivityThis compoundExhibits antibacterial properties
Drug DevelopmentThis compoundVersatile building block for novel drug synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Isobutyl p-Aminobenzoate

  • Structure: Isobutyl ester of PABA (C₁₁H₁₅NO₂).
  • Key Properties : Melting point = 64.5°C; SMILES: C(OCC(C)C)(=O)C₁=CC=C(N)C=C₁ .
  • Applications: Used in pharmaceuticals under synonyms like "Cycloform" and "Isobutyl Keloform" .

Methyl p-Aminobenzoate

  • Structure: Methyl ester of PABA (C₈H₉NO₂).
  • Key Properties : Retention time = 3.6 minutes in chromatographic analysis, indicating higher polarity compared to butyl derivatives .
  • Applications: Potential use in topical formulations due to its polarity and solubility profile .

Butyl p-Aminobenzoate

  • Structure: Butyl ester of PABA (C₁₁H₁₅NO₂).
  • Key Properties : Retention time = 22.5 minutes, suggesting higher lipophilicity than methyl or benzyl esters .

Procaine Hydrochloride

  • Structure: 2-(Diethylamino)ethyl p-aminobenzoate monohydrochloride (C₁₃H₂₀N₂O₂·HCl).
  • Key Properties: Soluble in water (1:1) and ethanol (1:25); crystalline powder .
  • Applications : Widely used as a local anesthetic .

Benzyl Benzoate

  • Structure : Benzyl ester of benzoic acid (C₁₄H₁₂O₂).
  • Key Properties : Liquid at room temperature; molecular weight = 212.2 g/mol .
  • Applications : Used in pharmaceuticals (e.g., scabies treatment) and cosmetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Benzyl p-aminobenzoate* C₁₄H₁₃NO₂ 227.26 N/A Likely low water solubility
Isobutyl p-aminobenzoate C₁₁H₁₅NO₂ 193.24 64.5 Lipophilic (ester chain)
Procaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.77 N/A Water-soluble (1:1)
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 N/A Insoluble in water; soluble in oils

*Inferred data based on structural analogs.

Antimicrobial and Antiparasitic Activity

  • p-Aminobenzoate Derivatives: Compounds like Ethyl-4-Butyl Aminobenzoate (CAS 94-32-6) and other p-aminobenzoate esters exhibit trypanocidal activity against Trypanosoma cruzi (Chagas disease). Derivatives with amino groups showed higher anti-parasite activity via non-enzymatic mechanisms .
  • Benzyl Benzoate : Primarily used as a scabicide and miticide, highlighting the role of the benzyl group in enhancing lipophilicity for dermal penetration .

Local Anesthetic Activity

  • Procaine: The diethylaminoethyl group in Procaine enhances water solubility and binding to neuronal sodium channels, a feature absent in non-aminated esters like Benzyl Benzoate .

Chromatographic Behavior

Retention times (HPLC) for p-aminobenzoate esters:

  • Methyl p-aminobenzoate: 3.6 minutes (most polar)
  • This compound: Not directly reported, but likely between 7.6 (Diphenhydramine) and 38.9 minutes (Benzyl p-hydroxybenzoate) .
  • Butyl p-aminobenzoate: 22.5 minutes (most lipophilic) .

Properties

IUPAC Name

benzyl 4-aminobenzoate
Source PubChem
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InChI

InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOPOOMCXJPWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO2
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DSSTOX Substance ID

DTXSID00172473
Record name Benzyl p-aminobenzoate
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Molecular Weight

227.26 g/mol
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CAS No.

19008-43-6
Record name Benzoic acid, 4-amino-, phenylmethyl ester
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Record name Benzyl p-aminobenzoate
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Synthesis routes and methods

Procedure details

20.6 g of the benzyl 4-nitrobenzoate are dissolved in 350 mL dioxane and this solution is combined with 6.9 g (49.9 mmol, 0.61 eq) Raney nickel. The mixture is hydrogenated at 5 bar H2 pressure for 16 h with stirring. The catalyst is filtered off and all the volatile constituents are eliminated in vacuo. 17 g benzyl 4-aminobenzoate are obtained.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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